SKLB-329

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

SKLB-329 is a novel multikinase inhibitor that has gained attention for its ability to target various angiogenesis-related kinases. Specifically, it potently inhibits the vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), fibroblast growth factor receptor 2 (FGFR2), and Src kinase. This compound is designed to interfere with the signaling pathways that promote tumor growth and metastasis by inhibiting angiogenesis, the process by which new blood vessels form from pre-existing ones. The inhibition of these kinases makes SKLB-329 a promising candidate for cancer therapy, particularly in tumors that are dependent on angiogenesis for growth and survival .

- Oxidation: The compound can be oxidized under certain conditions, which may alter its biological activity.

- Reduction: Similar to oxidation, reduction reactions can also modify the compound's structure and functionality.

- Hydrolysis: This reaction involves the breakdown of SKLB-329 in the presence of water, potentially affecting its stability and efficacy.

These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other substances .

The biological activity of SKLB-329 is primarily associated with its role as a multikinase inhibitor. By targeting key kinases involved in angiogenesis, SKLB-329 demonstrates significant anti-tumor properties. Its inhibition of VEGFRs disrupts the signaling pathways necessary for tumor blood supply, while the blockade of FGFR2 and Src kinase further enhances its anti-cancer effects. Preclinical studies have shown that SKLB-329 effectively reduces tumor growth in various cancer models, highlighting its potential as an effective therapeutic agent .

The synthesis of SKLB-329 involves several steps that typically include:

- Starting Materials: Identifying suitable starting materials that contain functional groups amenable to further chemical modification.

- Reactions: Employing various organic reactions such as coupling reactions, cyclization, or functional group transformations to construct the core structure of SKLB-329.

- Purification: After synthesis, purification techniques such as chromatography are employed to isolate pure SKLB-329 from by-products and unreacted materials.

The precise synthetic route may vary depending on the specific methodology used by researchers or pharmaceutical companies involved in its development .

SKLB-329 has several potential applications, particularly in oncology:

- Cancer Therapy: As a multikinase inhibitor, it is primarily explored for treating various cancers where angiogenesis plays a critical role.

- Research Tool: It can serve as a valuable tool in research settings to study angiogenesis and kinase signaling pathways.

The ongoing clinical trials will further elucidate its efficacy and safety profile in human subjects .

Interaction studies involving SKLB-329 focus on its pharmacokinetics and pharmacodynamics. These studies assess how SKLB-329 interacts with other drugs and biological molecules:

- Drug Interactions: Investigating potential interactions with other anticancer agents or supportive care medications.

- Biomolecular Interactions: Understanding how SKLB-329 binds to its target kinases and affects downstream signaling pathways.

Such studies are crucial for determining the optimal therapeutic regimens when combining SKLB-329 with other treatments .

SKLB-329 is part of a broader class of multikinase inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Sorafenib | VEGFR1/2, PDGFR, Raf | First approved multikinase inhibitor; used for renal cell carcinoma. |

| Sunitinib | VEGFR1/2, PDGFR, Kit | Known for treating gastrointestinal stromal tumors; has a different selectivity profile compared to SKLB-329. |

| Regorafenib | VEGFR1/2/3, FGFR1, PDGFR | Effective against colorectal cancer; has additional targets beyond those inhibited by SKLB-329. |

| Axitinib | VEGFR1/2/3 | Highly selective for VEGFRs; used primarily in renal cell carcinoma treatment. |

SKLB-329's unique combination of targeting multiple angiogenesis-related kinases distinguishes it from these compounds, potentially offering enhanced therapeutic benefits against tumors reliant on these pathways .

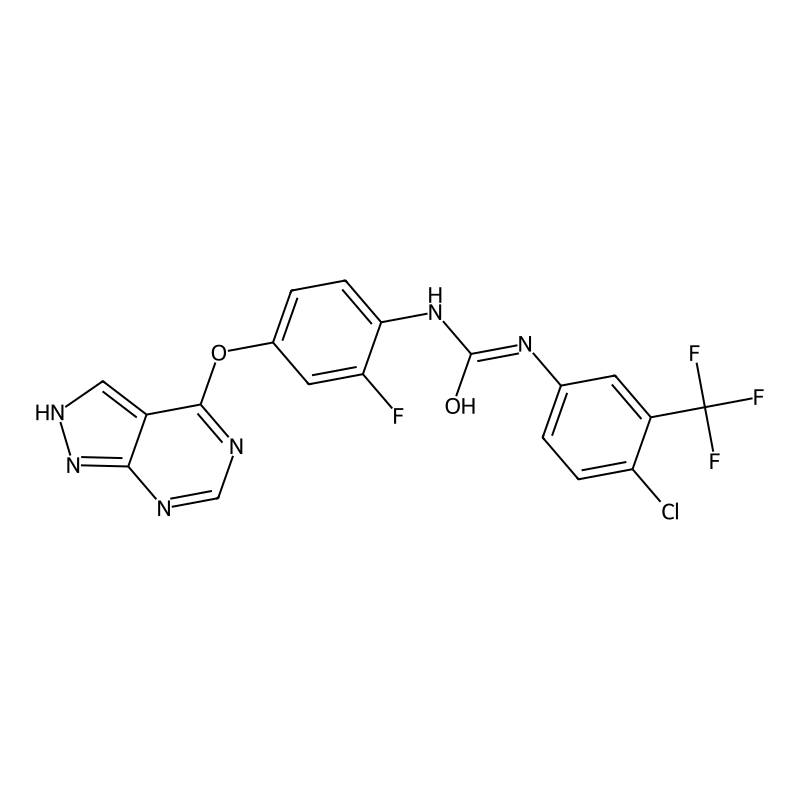

SKLB-329 represents a novel multikinase inhibitor compound with the systematic chemical name 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-2-fluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea [2] [11]. The molecular formula of SKLB-329 is C19H12ClF4N7O2, with a molecular weight of 481.78 grams per mole [11]. The compound is assigned Chemical Abstracts Service number 1543238-83-0 for unique identification purposes [11].

The molecular architecture of SKLB-329 exhibits a complex heterocyclic framework characterized by three distinct structural domains. The central core features a 1H-pyrazolo[3,4-d]pyrimidine heterocyclic scaffold, which serves as the primary pharmacophore responsible for kinase binding activity [2]. This bicyclic purine-like structure contains both pyrazole and pyrimidine rings fused together, creating a rigid planar system that facilitates optimal interactions within enzyme active sites [25]. The pyrazolo[3,4-d]pyrimidine moiety has gained considerable attention in medicinal chemistry due to its structural similarity to adenine and its ability to occupy the adenine binding region of protein kinases [25].

The western terminus of the molecule incorporates a 2-fluorophenyl group connected to the pyrazolo[3,4-d]pyrimidine core through an oxygen linkage [2]. This phenyl substituent contributes to the overall hydrophobic character of the molecule and provides additional binding interactions with target proteins [2]. The presence of the fluorine atom at the ortho position introduces electronic effects that can influence both binding affinity and metabolic stability [28].

The eastern portion of SKLB-329 contains a 4-chloro-3-(trifluoromethyl)phenyl group linked through a urea bridge [2]. The urea functional group serves as a critical hydrogen bonding element, enabling the formation of key intermolecular interactions with amino acid residues in protein active sites [27]. The chlorine and trifluoromethyl substituents on the terminal phenyl ring enhance lipophilicity and contribute to the compound's overall pharmacological profile [28].

| Structural Component | Chemical Feature | Molecular Contribution |

|---|---|---|

| Core Heterocycle | 1H-pyrazolo[3,4-d]pyrimidine | Adenine mimetic, kinase binding |

| Western Domain | 2-fluorophenoxy group | Hydrophobic interactions |

| Central Linker | Urea functionality | Hydrogen bonding capacity |

| Eastern Domain | 4-chloro-3-(trifluoromethyl)phenyl | Lipophilicity enhancement |

Physicochemical Characteristics and Stability Profile

SKLB-329 exists as a solid crystalline material under standard laboratory conditions with a purity exceeding 98% as determined by high-performance liquid chromatography analysis [11]. The compound demonstrates poor aqueous solubility characteristics, requiring organic solvents such as dimethyl sulfoxide for dissolution in biological assays [2]. This solubility profile is typical for highly lipophilic small molecule kinase inhibitors containing multiple halogenated aromatic rings [16].

The pharmacokinetic properties of SKLB-329 have been extensively characterized in preclinical animal studies. Following oral administration at 20 milligrams per kilogram in rat models, the compound exhibits an area under the concentration-time curve of 386.7 micrograms per milliliter per hour over a 72-hour period [2]. The maximum plasma concentration reaches 14.1 micrograms per milliliter at approximately 9.2 hours post-administration, indicating moderate absorption kinetics [2]. The elimination half-life extends to 11.7 hours, suggesting sustained systemic exposure suitable for therapeutic applications [2].

The clearance rate of SKLB-329 measures 0.05 liters per hour per kilogram, while the apparent volume of distribution remains relatively small at 0.8 liters per kilogram [2]. These parameters indicate that the compound is primarily distributed within the vascular compartment and undergoes slow elimination from the body [2]. The pharmacokinetic profile demonstrates favorable characteristics compared to the reference compound sorafenib, with SKLB-329 showing slightly higher systemic exposure as measured by area under the curve [2].

| Pharmacokinetic Parameter | Value | Units |

|---|---|---|

| Area Under Curve (0-72h) | 386.7 | μg mL⁻¹ h⁻¹ |

| Maximum Concentration | 14.1 | μg mL⁻¹ |

| Time to Maximum | 9.2 | hours |

| Elimination Half-life | 11.7 | hours |

| Clearance Rate | 0.05 | L h⁻¹ kg⁻¹ |

| Volume of Distribution | 0.8 | L kg⁻¹ |

SKLB-329 maintains chemical stability under standard storage conditions without observable degradation over extended periods [11]. The compound's stability profile supports its development as a pharmaceutical agent and facilitates long-term storage without special handling requirements [11].

Spectroscopic and Crystallographic Characterization

The structural elucidation of SKLB-329 relies on comprehensive spectroscopic analysis and advanced analytical techniques. While specific nuclear magnetic resonance and mass spectrometry data for SKLB-329 are not extensively detailed in the available literature, the compound's synthesis and characterization follow established protocols for pyrazolo[3,4-d]pyrimidine derivatives [2]. The identification and purity assessment utilize high-performance liquid chromatography methods, confirming the compound's chemical integrity [11].

Crystallographic studies of related pyrazolo[3,4-d]pyrimidine compounds provide insights into the three-dimensional structure and molecular conformation of this class of kinase inhibitors [9]. X-ray crystallography represents the gold standard for determining atomic-level structural details, including bond lengths, bond angles, and intermolecular interactions [10] [18]. The resolution quality of crystallographic data directly impacts the accuracy of structural models, with higher resolution structures providing more precise atomic coordinates [10].

The pyrazolo[3,4-d]pyrimidine core of SKLB-329 adopts a planar conformation that facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites [9]. Crystallographic analysis of similar compounds reveals that this heterocyclic system maintains consistent geometric parameters, with the fused ring structure exhibiting minimal flexibility [9]. The urea linker region demonstrates conformational variability that allows adaptation to different protein environments while maintaining essential hydrogen bonding interactions [27].

Advanced spectroscopic techniques, including infrared spectroscopy and ultraviolet-visible spectroscopy, provide complementary structural information for SKLB-329 characterization [15]. These methods confirm the presence of characteristic functional groups and electronic transitions associated with the pyrazolo[3,4-d]pyrimidine scaffold and halogenated aromatic substituents [15].

Structure-Based Classification in Medicinal Chemistry

SKLB-329 belongs to the class of small molecule kinase inhibitors specifically designed to target multiple protein kinases involved in cellular signaling pathways [2] [24]. Within the broader classification system of medicinal chemistry, this compound represents a Type I kinase inhibitor that competes with adenosine triphosphate for binding to the enzyme active site [24]. The structural design incorporates key pharmacophoric elements essential for kinase recognition and inhibition [24].

The pyrazolo[3,4-d]pyrimidine heterocycle positions SKLB-329 within the privileged scaffold category in medicinal chemistry [25] [26]. Privileged structures are molecular frameworks that demonstrate broad biological activity across multiple target families and serve as starting points for drug discovery programs [26]. The pyrazolo[3,4-d]pyrimidine scaffold has proven particularly valuable for developing kinase inhibitors due to its ability to mimic the adenine portion of adenosine triphosphate [25].

From a structural classification perspective, SKLB-329 exemplifies the design principles of multikinase inhibitors that simultaneously engage multiple related targets [22]. The compound exhibits potent inhibitory activity against vascular endothelial growth factor receptors 1, 2, and 3, fibroblast growth factor receptor 2, and Src kinase, with half-maximal inhibitory concentrations ranging from 5 to 26 nanomolar [2]. This polypharmacological profile distinguishes SKLB-329 from selective single-target inhibitors and aligns with the therapeutic strategy of targeting multiple pathways in complex diseases [22].

| Kinase Target | IC50 Value (nM) | Selectivity Profile |

|---|---|---|

| VEGFR-1 | 5 | High potency |

| VEGFR-2 | 18 | High potency |

| VEGFR-3 | 5 | High potency |

| FGFR2 | 26 | High potency |

| Src | 18 | High potency |

| cKit | 745 | Moderate activity |

| Met | 3095 | Low activity |

The halogenated aromatic substituents in SKLB-329 classify the compound within the organofluorine and organochlorine categories of pharmaceutical agents [28] [31]. These halogen substituents contribute to enhanced membrane permeability, increased metabolic stability, and improved binding affinity through halogen bonding interactions [28]. The strategic incorporation of fluorine and chlorine atoms represents a common medicinal chemistry approach for optimizing drug-like properties [31].

The urea functional group within SKLB-329 places the compound in the category of urea-derived kinase inhibitors, a well-established class of pharmaceutical agents [27]. Urea-containing compounds have demonstrated significant success in medicinal chemistry applications, with numerous approved drugs featuring this functional group [27]. The urea moiety serves as both a hydrogen bond donor and acceptor, facilitating critical interactions with protein targets and contributing to the overall binding affinity and selectivity profile [27].

Retrosynthetic analysis of SKLB-329 reveals multiple strategic approaches for constructing the pyrazolo[3,4-d]pyrimidine scaffold [1] [2]. The compound features a complex architecture consisting of a central pyrazolopyrimidine core substituted with fluorinated aromatic rings and a urea linkage [3]. Strategic disconnection analysis identifies key synthetic challenges including the construction of the fused heterocyclic system, installation of substituents with appropriate regioselectivity, and formation of the urea bridge connecting the two aromatic domains [4] [5].

| Strategy | Approach | Advantages | Considerations |

|---|---|---|---|

| Convergent Synthesis | Multiple building blocks assembled simultaneously | Higher overall yield, fewer steps | Complex coordination of reactions |

| Linear Synthesis | Step-by-step construction from simpler precursors | Easier to optimize individual steps | Potential for low overall yield |

| Functional Group Interconversion | Transformation of existing functional groups | Utilizes existing functionalities | Limited by available transformations |

| Core Fragment Assembly | Pyrazolopyrimidine core as central scaffold | Modular approach for analogue synthesis | Requires careful protection/deprotection |

The most efficient retrosynthetic strategy involves a convergent approach where the pyrazolopyrimidine core is assembled first, followed by selective functionalization at strategic positions [6] [7]. This methodology allows for the introduction of the 4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-2-fluorophenyl and 4-chloro-3-(trifluoromethyl)phenyl substituents through nucleophilic aromatic substitution and coupling reactions respectively [1].

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of SKLB-329 relies on several critical intermediates that serve as building blocks for the final structure [8] [6]. The primary synthetic intermediate is 5-amino-1H-pyrazole-4-carbonitrile, which undergoes cyclization with appropriate formamide derivatives to construct the pyrazolopyrimidine core [9] [7].

| Intermediate | Role | Synthesis Method | Typical Yield (%) |

|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbonitrile | Core pyrazole building block | Cyclization of hydrazine with nitrile | 75-85 |

| 4-Chloro-pyrazolo[3,4-d]pyrimidine | Key electrophilic intermediate | Chlorination of hydroxypyrimidine | 80-90 |

| Haloaryl substituted intermediates | Coupling partners for cross-coupling | Halogenation or direct synthesis | 70-80 |

| Protected amino derivatives | Controlled functionalization | Selective protection strategies | 65-75 |

The mechanism for pyrazolopyrimidine formation involves initial condensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide, followed by cyclization under acidic or basic conditions [6] [10]. Subsequent chlorination using phosphorus oxychloride provides 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a versatile electrophile for nucleophilic substitution reactions [6]. The installation of the ether linkage proceeds through nucleophilic aromatic substitution, where the phenoxide anion attacks the electron-deficient C4 position of the pyrazolopyrimidine ring [7].

Optimization of Synthetic Routes for Research Applications

Optimization of SKLB-329 synthesis focuses on maximizing yield while minimizing reaction time and solvent consumption [8] [11]. Temperature control emerges as a critical parameter, with optimal cyclization occurring at 120°C in anhydrous dimethylformamide [6].

| Parameter | Typical Range | Optimized Conditions | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 80-150°C | 120°C | Critical for cyclization |

| Solvent Selection | DMF, DMA, THF, Dioxane | Anhydrous DMF | Affects solubility and reactivity |

| Catalyst Loading | 5-15 mol% | 10 mol% | Cost vs efficiency balance |

| Reaction Time | 2-12 hours | 6 hours | Prevents side reactions |

| Reagent Stoichiometry | 1.1-2.0 equivalents | 1.2 equivalents | Minimizes waste |

Microwave-assisted synthesis has proven particularly effective for pyrazolopyrimidine formation, reducing reaction times from 12 hours to 2 hours while maintaining comparable yields [6]. The use of phase-transfer catalysts enhances the efficiency of nucleophilic substitution reactions, particularly for the installation of the fluorinated aromatic substituent [11]. Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethylacetamide providing superior results compared to protic solvents [6].

Analytical Methods for Reaction Monitoring

Real-time monitoring of SKLB-329 synthesis employs multiple analytical techniques to ensure reaction completion and product purity [12] [13]. High-performance liquid chromatography coupled with ultraviolet detection serves as the primary method for quantitative analysis and purity assessment [14].

| Method | Application | Detection Limit | Analysis Time |

|---|---|---|---|

| HPLC-UV | Purity assessment, quantitation | 0.1-1.0% | 15-30 min |

| LC-MS/MS | Identification, impurity profiling | 0.01-0.1% | 10-20 min |

| NMR Spectroscopy | Structure confirmation | N/A | 30-60 min |

| TLC | Reaction monitoring | 1-5% | 5-15 min |

| GC-MS | Volatile impurities | 0.1-1.0% | 20-40 min |

Liquid chromatography-tandem mass spectrometry provides enhanced sensitivity for trace impurity detection, enabling identification of synthetic byproducts and degradation products [13] [14]. The method employs positive electrospray ionization with multiple reaction monitoring for selective detection of SKLB-329 and related compounds [15]. Nuclear magnetic resonance spectroscopy confirms structural integrity throughout the synthetic sequence, with particular attention to regioselectivity in substitution reactions [6].

Thin-layer chromatography serves as a rapid screening method during reaction optimization, allowing real-time assessment of reaction progress and identification of side products [8]. Gas chromatography-mass spectrometry monitors volatile impurities and solvent residues, ensuring compliance with pharmaceutical standards [16].

Green Chemistry Considerations in SKLB-329 Synthesis

Implementation of green chemistry principles in SKLB-329 synthesis focuses on waste reduction, energy efficiency, and sustainable solvent use [17] [18]. Traditional synthetic routes generate significant waste through the use of stoichiometric reagents and multiple purification steps [19].

| Metric | Traditional Route | Improved Route | Green Chemistry Principle |

|---|---|---|---|

| Atom Economy | 45-60% | 70-85% | Atom efficiency maximization |

| E-Factor | 15-25 | 8-15 | Waste prevention |

| Process Mass Intensity | 20-35 | 12-20 | Mass efficiency |

| Solvent Recovery | 60-70% | 85-95% | Renewable feedstocks |

| Energy Efficiency | Moderate | High | Energy efficiency |

Green chemistry improvements include the development of catalytic methodologies that reduce reagent consumption and eliminate toxic byproducts [18] [19]. Flow chemistry techniques enable continuous processing with improved heat and mass transfer, reducing energy requirements while maintaining product quality [11]. Solvent recycling programs achieve recovery rates exceeding 90%, significantly reducing environmental impact and manufacturing costs [20].

The implementation of biocatalytic transformations for specific synthetic steps offers enhanced selectivity and reduced environmental footprint [21]. Alternative reaction media, including ionic liquids and supercritical carbon dioxide, provide environmentally benign alternatives to traditional organic solvents [19]. Process intensification through microreactor technology enables precise control of reaction parameters while reducing waste generation and energy consumption [22].